3,4-Dibenzyloxyphenylacetonitrile

Crystallinity Solid-State Handling Intermediate Stability

3,4-Dibenzyloxyphenylacetonitrile (CAS 1699-60-1) is a protected dihydroxy phenylacetonitrile derivative classified among benzyl ethers. It features two benzyloxy groups at the 3- and 4-positions of the phenyl ring, connected to an acetonitrile moiety (Molecular Weight: 329.39 g/mol; Melting Point: 73.5-80 °C).

Molecular Formula C22H19NO2
Molecular Weight 329.4 g/mol
CAS No. 1699-60-1
Cat. No. B156005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dibenzyloxyphenylacetonitrile
CAS1699-60-1
Molecular FormulaC22H19NO2
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=C(C=C2)CC#N)OCC3=CC=CC=C3
InChIInChI=1S/C22H19NO2/c23-14-13-18-11-12-21(24-16-19-7-3-1-4-8-19)22(15-18)25-17-20-9-5-2-6-10-20/h1-12,15H,13,16-17H2
InChIKeyJVNGVPICFBYTGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dibenzyloxyphenylacetonitrile (CAS 1699-60-1): Procurement Guide for a Protected Catechol-Acetonitrile Intermediate


3,4-Dibenzyloxyphenylacetonitrile (CAS 1699-60-1) is a protected dihydroxy phenylacetonitrile derivative classified among benzyl ethers . It features two benzyloxy groups at the 3- and 4-positions of the phenyl ring, connected to an acetonitrile moiety (Molecular Weight: 329.39 g/mol; Melting Point: 73.5-80 °C) . The compound's primary utility resides in the benzyl ether protecting groups on the catechol moiety, enabling selective functionalization in multi-step organic synthesis . It serves as a key synthetic intermediate for catecholamine derivatives and other pharmaceutical research chemicals.

Why 3,4-Dibenzyloxyphenylacetonitrile Cannot Be Casually Replaced with Other Protected Phenylacetonitriles


While several protected or substituted phenylacetonitriles exist (e.g., 3,4-dimethoxyphenylacetonitrile for verapamil, 4-benzyloxyphenylacetonitrile for desvenlafaxine, or 3,4-dihydroxyphenylacetonitrile as the deprotected congener), simple interchange is rarely viable without compromising synthetic efficiency or target purity [1][2]. The benzyl ether protecting groups in 3,4-dibenzyloxyphenylacetonitrile offer a strategic advantage over methyl ethers—they can be cleaved under neutral hydrogenolysis conditions, preserving acid- or base-sensitive functionalities elsewhere in the molecule [3]. Conversely, for applications requiring a free catechol, the deprotected form (3,4-dihydroxyphenylacetonitrile) introduces unwanted reactivity and oxidative instability during synthesis . The quantitative evidence below clarifies the measurable differences that dictate procurement choices.

Quantitative Evidence for Selecting 3,4-Dibenzyloxyphenylacetonitrile: Head-to-Head Data Against Closest Analogs


Enhanced Crystallinity and Handling: Melting Point Advantage Over 3,4-Dimethoxy Analog (Homoveratronitrile)

3,4-Dibenzyloxyphenylacetonitrile is a crystalline solid with a reported melting point range of 73.5–80 °C, which facilitates purification by recrystallization and improved storage stability . In contrast, 3,4-dimethoxyphenylacetonitrile (homoveratronitrile), a key intermediate for verapamil synthesis, is typically an oil or low-melting solid at room temperature (melting point approximately 64-66 °C for the analytical standard), making it less convenient for solid-phase handling and requiring more energy-intensive purification methods .

Crystallinity Solid-State Handling Intermediate Stability Procurement

Distinct Orthogonality in Protecting Group Strategy: Hydrogenolytic Cleavage vs. Acidic Demethylation

The benzyl ethers in 3,4-dibenzyloxyphenylacetonitrile can be removed by catalytic hydrogenation (e.g., H₂, Pd/C) under neutral conditions, leaving acid/base-sensitive functional groups intact [1]. The 3,4-dimethoxy analog, conversely, requires harsh demethylating agents like BBr₃ or HBr/AcOH, which can lead to side reactions or lower yields in complex molecules [2]. In the synthesis of 4-benzyloxyphenylacetonitrile (a mono-protected analog for desvenlafaxine), the benzyl protection step achieved 99.83% purity and 98.92% yield, demonstrating the efficiency of benzyl-based protection strategies in achieving high intermediate purity [3].

Protecting Group Orthogonality Hydrogenolysis Catechol Synthesis

Lipophilicity Profile: High Calculated logP for Enhanced Organic Solvent Extraction and Chromatographic Purification

While an experimental logP for the title compound is not publicly available, structurally similar 1,4-dibenzyloxybenzene has a reported logP of 5.41, indicating a highly lipophilic character imparted by the two benzyl ether groups . This contrasts sharply with the deprotected 3,4-dihydroxyphenylacetonitrile, which is predominantly water-soluble. The target compound is practically insoluble in water but readily soluble in methanol, ethanol, acetone, ether, and chloroform . This solubility profile supports efficient liquid-liquid extraction and normal-phase/reversed-phase flash chromatography during workup, a distinct advantage over more polar, methoxy-protected analogs.

Lipophilicity logP Solubility Profile Chromatography

Verified Purity Standard for Procurement: Vendor-Confirmed 95%+ Purity Supported by Routine QC Data (NMR, HPLC)

Reputable vendors, including Bidepharm, provide 3,4-dibenzyloxyphenylacetonitrile at a standard purity of 95%+ (up to 98%), with batch-specific QC data including NMR, HPLC, and/or GC analysis . While purity specifications for the 3,4-dimethoxy analog are comparable, the benzyl-protected compound's crystalline nature (see Evidence 1) facilitates achieving higher batch-to-batch consistency via recrystallization. In a related benzyl-protected phenylacetonitrile synthesis (4-benzyloxyphenylacetonitrile), a purity of 99.83% was achieved, demonstrating the feasibility of exceeding 99% purity for benzyl-protected intermediates of this class [1].

Chemical Purity Quality Control NMR HPLC Procurement Standard

Recommended Procurement Scenarios for 3,4-Dibenzyloxyphenylacetonitrile Based on Quantitative Differentiation


Multi-Step Synthesis of Catecholamine Derivatives Requiring Orthogonal Deprotection

When the synthetic route demands a protected catechol that can survive acidic or basic conditions but be cleanly removed under neutral hydrogenolysis, 3,4-dibenzyloxyphenylacetonitrile is the preferred intermediate over methyl ether analogs . This scenario is common in the synthesis of complex dopamine or adrenergic receptor modulators where late-stage deprotection must not disturb other functional groups .

Process-Scale Syntheses Where Recrystallization-Based Purification is Desired

The crystalline nature and moderately high melting point (73.5-80 °C) of 3,4-dibenzyloxyphenylacetonitrile make it suitable for purification by recrystallization rather than column chromatography. This is a critical advantage for scaling up synthetic routes where chromatographic purification is prohibitively expensive or impractical. The 3,4-dimethoxy analog, being a lower-melting solid or oil, does not offer the same ease of recrystallization.

Synthesis of Lipophilic Prodrugs or Intermediates Requiring High Organic Solubility

Given its high estimated logP and excellent solubility in a range of organic solvents (methanol, ethanol, acetone, chloroform), this compound is well-suited for reactions performed in organic media, such as Grignard reactions, cyano reductions, or nucleophilic substitutions. It offers a significant handling advantage over the deprotected, water-soluble 3,4-dihydroxyphenylacetonitrile, which may be insoluble or unstable in common organic reaction solvents .

Qualified Intermediate for Building a High-Purity Catechol Library in Medicinal Chemistry

Medicinal chemistry groups focused on synthesizing catechol-containing libraries can rely on the commercially available 95-98% purity of 3,4-dibenzyloxyphenylacetonitrile, with documented QC data ensuring minimal batch-to-batch variability. The related benzyl protection chemistry has demonstrated the potential to reach >99% purity with optimized protocols, providing a clear path for further quality escalation if needed for later-stage preclinical development.

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